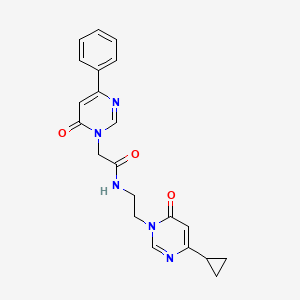

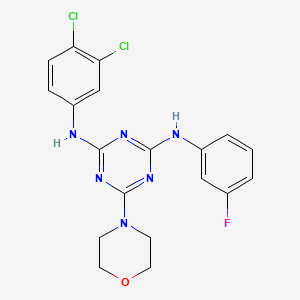

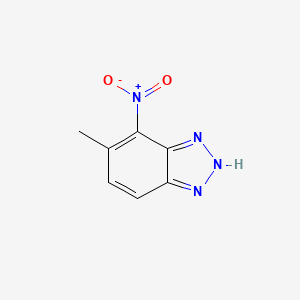

5-((4-ethylphenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole ring and the attachment of the amide and amino groups. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,3-triazole ring, the amide group, and the amino group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The 1,2,3-triazole ring, the amide group, and the amino group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications

Synthesis and Chemical Properties

1,2,3-Triazole derivatives are synthesized through various chemical reactions, demonstrating the adaptability of these compounds in creating a wide range of chemical entities. For instance, the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles and further substitutions to modify chemical properties showcases the flexibility in designing triazole-based compounds for specific research needs (Albert, 1970).

Antimicrobial Activity

Several 1,2,3-triazole derivatives have been evaluated for their antimicrobial properties. Research has demonstrated that compounds such as ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates exhibit antimicrobial activity against a range of microorganisms, indicating the potential of triazole derivatives in developing new antimicrobial agents (Fandaklı et al., 2012).

Biological Activities

The versatility of 1,2,3-triazole compounds extends to their biological activities, where they serve as scaffolds for developing biologically active compounds, including peptidomimetics and inhibitors for specific proteins. For example, ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been developed to prepare triazole-containing dipeptides and inhibitors, showcasing the potential of these compounds in drug discovery and development (Ferrini et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-ethylphenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-ethylbenzenediazonium tetrafluoroborate with N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "4-ethylbenzenediazonium tetrafluoroborate", "N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-ethylbenzenediazonium tetrafluoroborate in water.", "Step 2: Add N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide to the solution.", "Step 3: Add a reducing agent to the solution and stir for several hours.", "Step 4: Isolate the product by filtration and wash with water.", "Step 5: Purify the product by recrystallization from a suitable solvent." ] } | |

CAS RN |

1291863-08-5 |

Molecular Formula |

C19H21N5O |

Molecular Weight |

335.411 |

IUPAC Name |

5-(4-ethylanilino)-N-(1-phenylethyl)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C19H21N5O/c1-3-14-9-11-16(12-10-14)21-18-17(22-24-23-18)19(25)20-13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,20,25)(H2,21,22,23,24) |

InChI Key |

IULRPKODRPTFFB-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC(C)C3=CC=CC=C3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2987635.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2987637.png)

![6-(2-methoxyphenyl)-5-((2-methylbenzyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987641.png)

![N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2987643.png)

![2,5-dichloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987653.png)